MONO-N-OCTYL TRIETHYLTIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MONO-N-OCTYL TRIETHYLTIN, also known as triethyl-n-octylstannane, is an organotin compound with the molecular formula C14H32Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
MONO-N-OCTYL TRIETHYLTIN can be synthesized through the reaction of triethyltin chloride with octylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Preparation of Octylmagnesium Bromide: Octyl bromide is reacted with magnesium in dry ether to form octylmagnesium bromide.
Reaction with Triethyltin Chloride: Octylmagnesium bromide is then reacted with triethyltin chloride to produce triethyl(octyl)stannane.
Industrial Production Methods
Industrial production methods for triethyl(octyl)stannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MONO-N-OCTYL TRIETHYLTIN undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides and hydroxides.
Reduction: It can participate in reduction reactions, often involving the transfer of hydride ions.
Substitution: It can undergo substitution reactions where the octyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
MONO-N-OCTYL TRIETHYLTIN has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of triethyl(octyl)stannane involves its interaction with molecular targets through the tin-carbon bonds. These interactions can lead to the formation of radicals, which can then participate in various chemical reactions. The pathways involved include radical formation, electron transfer, and coordination with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions.
Trimethyltin Chloride: Known for its use in organic synthesis and catalysis.
Stannane: The simplest tin hydride, used as a reducing agent.
Uniqueness
MONO-N-OCTYL TRIETHYLTIN is unique due to its specific combination of ethyl and octyl groups, which provide distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
triethyl(octyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRLNAOLZWXZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.